molecular formula C23H16O6 B12791079 2-Naphthalenecarboxylic acid, 4,4'-methylenebis(1-hydroxy- CAS No. 1175-41-3

2-Naphthalenecarboxylic acid, 4,4'-methylenebis(1-hydroxy-

Cat. No.: B12791079
CAS No.: 1175-41-3
M. Wt: 388.4 g/mol
InChI Key: XACRYJAWPVFHLE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two naphthalene rings connected by a methylene bridge and hydroxyl groups. This compound is often used in scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) typically involves the reaction of naphthalene derivatives with formaldehyde under acidic conditions. The process can be summarized as follows:

    Starting Materials: Naphthalene derivatives and formaldehyde.

    Reaction Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.

    Procedure: The naphthalene derivatives are reacted with formaldehyde in the presence of an acid catalyst, leading to the formation of the methylene bridge between the naphthalene rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix the starting materials.

    Catalysts: Industrial catalysts such as sulfuric acid are employed to facilitate the reaction.

    Purification: The product is purified using techniques like crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The naphthalene rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes, altering their function and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative with similar chemical properties.

    4,4’-Methylenebis(2-hydroxybenzoic acid): Another compound with a methylene bridge and hydroxyl groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4,4’-methylenebis(1-hydroxy-) is unique due to its specific structure, which provides distinct chemical reactivity and biological activity compared to its similar compounds. The presence of two naphthalene rings connected by a methylene bridge and hydroxyl groups offers a versatile platform for various chemical modifications and applications.

Properties

CAS No.

1175-41-3

Molecular Formula

C23H16O6

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(3-carboxy-4-hydroxynaphthalen-1-yl)methyl]-1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C23H16O6/c24-20-16-7-3-1-5-14(16)12(10-18(20)22(26)27)9-13-11-19(23(28)29)21(25)17-8-4-2-6-15(13)17/h1-8,10-11,24-25H,9H2,(H,26,27)(H,28,29)

InChI Key

XACRYJAWPVFHLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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